molecular formula C20H29N7O3 B2493335 8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1014032-50-8

8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-1-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No. B2493335
CAS RN: 1014032-50-8
M. Wt: 415.498
InChI Key: DICURPOABRKTKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of closely related compounds often involves condensation reactions, utilizing specific reagents and catalysts under controlled conditions. For example, Asiri and Khan (2010) described synthesizing a compound through condensation of diethylthiobarbituric acid and dimethylphenylpyrazole in ethanol with pyridine, demonstrating a method that could potentially be adapted for the synthesis of the target compound (Asiri & Khan, 2010).

Molecular Structure Analysis

Structural characterization often involves various spectroscopic techniques, such as IR, NMR, and MS, to confirm the molecular structure. Gioia et al. (2006) utilized these techniques to analyze a dipyrazolo pyrazine dione derivative, highlighting a process that could similarly apply to the structural analysis of the target compound (Gioia et al., 2006).

Scientific Research Applications

Structural Characterization and Comparison

The compound is closely related to various purine derivatives, which have been studied for their crystal structures to understand the geometric configurations and intermolecular interactions. For instance, studies have detailed the crystal structure of related theophylline compounds, highlighting typical geometries and conformational behaviors within the purine fused-ring system and morpholine rings. These insights are crucial for designing compounds with desired physical and chemical properties (Karczmarzyk & Pawłowski, 1997).

Synthesis and Chemical Reactivity

The synthesis of related compounds demonstrates the versatility and reactivity of purine derivatives. For example, the reaction of certain quinolines with primary amines resulting in a series of carboxylic acids and their cytotoxic activities against various cancer cell lines, showcases the compound's potential as a scaffold for developing potent cytotoxins (Deady et al., 2003). Similarly, the design and synthesis of novel small molecules for photovoltaic applications based on novel electron-withdrawing groups indicate the compound's utility in materials science (Li et al., 2012).

Biological Activity

While excluding information related to drug use, dosage, and side effects, the compound's analogs demonstrate a broad spectrum of biological activities. This includes the synthesis and evaluation of aza-pseudopeptides for corrosion inhibition, suggesting potential industrial applications (Chadli et al., 2017). Additionally, studies on mixed-ligand lanthanide complexes for OLED applications highlight the material's potential in developing new photophysical materials (Taydakov et al., 2016).

properties

IUPAC Name

8-(3,5-diethylpyrazol-1-yl)-3,7-dimethyl-1-(2-morpholin-4-ylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O3/c1-5-14-13-15(6-2)27(22-14)19-21-17-16(23(19)3)18(28)26(20(29)24(17)4)8-7-25-9-11-30-12-10-25/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICURPOABRKTKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CCN4CCOCC4)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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